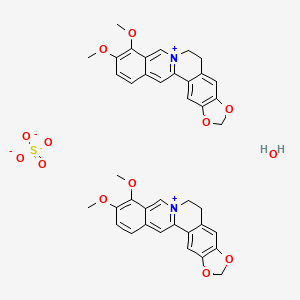

Berberine sulfate hydrate

Vue d'ensemble

Description

Berberine sulfate hydrate is a compound with the molecular formula C20H18NO8S . It is a naturally occurring isoquinoline alkaloid derived from various plants, including species of Berberis . It has been used in traditional Chinese medicine for its antibacterial and anti-inflammatory properties .

Synthesis Analysis

Berberine can be biosynthesized in Saccharomyces cerevisiae by engineering 19 genes, including 12 heterologous genes from plants and bacteria . Overexpressing bottleneck enzymes, fermentation scale-up, and heating treatment after fermentation increased berberine titer by 643-fold to 1.08 mg L-1 .Molecular Structure Analysis

The IUPAC name of Berberine sulfate hydrate is 16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo . The InChI key is JISRTQBQFQMSLG-UHFFFAOYSA-L .Chemical Reactions Analysis

Berberine has been found to have multiple pharmaceutical activities. It shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways .Physical And Chemical Properties Analysis

Berberine sulfate hydrate has a molecular weight of 432.4 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 2 . The exact mass is 432.07531271 g/mol .Applications De Recherche Scientifique

Cancer Research : Berberine sulfate has been shown to inhibit tumor-promoting activity in two-stage carcinogenesis on mouse skin, suggesting its potential in cancer prevention or treatment (Nishino et al., 1986).

Cellular and Histological Analysis : It is used in staining techniques for histological studies, specifically in the fluorescent staining of heparin in mast cells (Dimlich et al., 1980).

Antibacterial Research : Berberine sulfate has been found effective against Streptococcus pyogenes, blocking its adherence to epithelial cells and other surfaces (Sun et al., 1988).

Urological Research : It influences the synthesis and expression of adhesins in uropathogenic Escherichia coli, affecting bacterial adhesion and suggesting a role in urinary tract infection treatments (Sun et al., 1988).

Bone Health and Osteoporosis : Berberine sulfate attenuates osteoclast differentiation, which is significant in the context of osteoporosis treatment (Zhou et al., 2015).

Multispectrum Therapeutic Activities : Studies have shown its various pharmacological properties, including effects on diabetes, cancer, depression, hypertension, and hypercholesterolemia (Vuddanda et al., 2010).

Immunomodulatory Effects : It modulates cytokine secretion, potentially beneficial in the treatment of endotoxemia (Li et al., 2006).

Antidiarrheal Activity : Berberine sulfate has been found effective in treating diarrhea due to pathogens like Escherichia coli and Vibrio cholerae (Rabbani et al., 1987).

Metabolite Identification : Studies have identified urinary metabolites of berberine in rats and humans, which is crucial for understanding its metabolism and excretion (Qiu et al., 2008).

Inflammatory Bowel Disease : Berberine has shown potential in treating inflammatory bowel diseases, possibly due to its antioxidant and anti-inflammatory effects (Habtemariam, 2016).

Pharmacological Profile Update : Recent studies have updated the pharmacological profile of berberine, highlighting its multispectrum activity and safety profile (Kumar et al., 2015).

Diabetes and Dyslipidemia Treatment : Clinical trials have evaluated berberine’s efficacy in treating type 2 diabetes and dyslipidemia, showing significant improvements in patients (Zhang et al., 2008).

Gut Microbiota and Ulcerative Colitis : Berberine regulates the Treg/Th17 balance and modifies gut microbiota, which is significant in the treatment of ulcerative colitis (Cui et al., 2018).

Nucleic Acid Interaction : Studies have investigated the interaction between nucleic acids and berberine sulfate for potential applications in nucleic acid analysis (Yamagishi, 1962).

Safety And Hazards

Users are advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;sulfate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H18NO4.H2O4S.H2O/c2*1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-5(2,3)4;/h2*3-4,7-10H,5-6,11H2,1-2H3;(H2,1,2,3,4);1H2/q2*+1;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQJJXDUSYNGLY-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.[O-]S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38N2O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

INSOL IN CHLOROFORM /TRIHYDRATE/ | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-207 | |

| Record name | BERBERINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;sulfate;hydrate | |

Color/Form |

YELLOW CRYSTALS | |

CAS RN |

316-41-6 | |

| Record name | Berberine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERBERINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(19E,21E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid;dihydrate](/img/structure/B8002751.png)

![5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8002804.png)